molecular formula C17H12ClF2N3O2 B11481749 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-difluorophenyl)propanamide

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-difluorophenyl)propanamide

Cat. No.: B11481749
M. Wt: 363.7 g/mol
InChI Key: PLXXQYRSBJCINQ-UHFFFAOYSA-N
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Description

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-difluorophenyl)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-difluorophenyl)propanamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under acidic or basic conditions. For example, 4-chlorobenzohydrazide can be reacted with an appropriate carboxylic acid derivative to form the oxadiazole ring.

    Coupling with the propanamide moiety: The oxadiazole intermediate is then coupled with 3,5-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-difluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and difluorophenyl moieties, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-difluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to act as a bioisostere of amide, providing better hydrolytic and metabolic stability . The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. Additionally, it can interfere with the synthesis of nucleic acids and proteins in microbial cells, leading to their death.

Comparison with Similar Compounds

Similar compounds to 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-difluorophenyl)propanamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties.

Properties

Molecular Formula

C17H12ClF2N3O2

Molecular Weight

363.7 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-difluorophenyl)propanamide

InChI

InChI=1S/C17H12ClF2N3O2/c18-11-3-1-10(2-4-11)17-22-16(25-23-17)6-5-15(24)21-14-8-12(19)7-13(20)9-14/h1-4,7-9H,5-6H2,(H,21,24)

InChI Key

PLXXQYRSBJCINQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC(=CC(=C3)F)F)Cl

Origin of Product

United States

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